molecular formula C18H27N3O5S B2719915 4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid CAS No. 919748-82-6

4-[[2-(Azepan-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]-4-oxobutanoic acid

Cat. No.: B2719915
CAS No.: 919748-82-6
M. Wt: 397.49
InChI Key: NCBQQACRYDMYSB-UHFFFAOYSA-N
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Description

4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a pyridine moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Pyridine Moiety: This can be done through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the intermediate products to form the target compound under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the specific reaction but may include the use of bases or acids to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Piperidin-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid
  • 4-[2-(Morpholin-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid

Uniqueness

4-[2-(Azepan-1-ylsulfonyl)ethylamino]-4-oxobutanoic acid is unique due to the presence of the azepane ring, which can confer different steric and electronic properties compared to similar compounds with piperidine or morpholine rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-[2-(azepan-1-ylsulfonyl)ethyl-(pyridin-4-ylmethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c22-17(5-6-18(23)24)20(15-16-7-9-19-10-8-16)13-14-27(25,26)21-11-3-1-2-4-12-21/h7-10H,1-6,11-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBQQACRYDMYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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